RPI-1

概要

説明

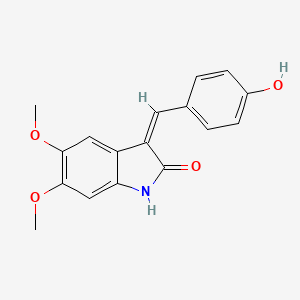

RPI-1 は、ATP 依存性 Ret キナーゼの強力な競合阻害剤です。抗腫瘍特性で知られており、主に科学研究で使用されています。 この化合物は、Ret チロシンリン酸化、Ret タンパク質発現、および PLCγ、ERK、AKT の活性化を標的にすることで、ヒト髄様甲状腺癌 TT 細胞の増殖を阻害します .

準備方法

合成経路と反応条件

RPI-1 は、5,6-ジメトキシ-1-インダノンと 4-ヒドロキシベンズアルデヒドの縮合を含む一連の化学反応によって合成されます。 この反応は通常、水酸化ナトリウムなどの塩基の存在下で行われ、続いて環化と酸化の工程を経て最終生成物が得られます .

工業生産方法

This compound の工業生産には、高収率と純度を確保するために、合成経路を最適化された反応条件でスケールアップすることが含まれます。 このプロセスには、目的の品質を達成するための再結晶やクロマトグラフィーなどの厳格な精製工程が含まれます .

化学反応の分析

反応の種類

RPI-1 は、以下を含むさまざまな化学反応を起こします。

酸化: this compound は酸化されて対応するキノンを生成することができます。

還元: this compound の還元によりヒドロキノンを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: キノン

還元: ヒドロキノン

置換: さまざまな置換インドリノン

科学的研究の応用

RPI-1 は、科学研究において幅広い用途があります。

化学: キナーゼ阻害と関連する化学反応を研究するためのモデル化合物として使用されます。

生物学: 癌細胞の増殖を阻害し、アポトーシスを誘導する役割について調査されています。

医学: 特に Ret キナーゼ変異を含む癌の治療のための潜在的な治療薬として研究されています。

作用機序

RPI-1 は、Ret チロシンキナーゼを阻害することによって効果を発揮します。キナーゼの ATP 結合部位に結合し、リン酸化とそれに続く下流シグナル経路の活性化を阻止します。 この阻害により、細胞増殖の抑制、アポトーシスの増加、および腫瘍増殖の減少が生じます .

類似の化合物との比較

類似の化合物

スニチニブ: より広い標的特異性を持つ別のキナーゼ阻害剤です。

バンデタニブ: Ret キナーゼやその他のチロシンキナーゼを阻害します。

カボザンチニブ: Ret、MET、VEGFR2 を含む複数のキナーゼを標的にします.

独自性

This compound は、Ret キナーゼに対する高い特異性を持つため、Ret 関連のシグナル経路を研究し、標的癌療法を開発するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Sunitinib: Another kinase inhibitor with broader target specificity.

Vandetanib: Inhibits Ret kinase and other tyrosine kinases.

Cabozantinib: Targets multiple kinases, including Ret, MET, and VEGFR2.

Uniqueness

RPI-1 is unique in its high specificity for Ret kinase, making it a valuable tool for studying Ret-related signaling pathways and developing targeted cancer therapies .

特性

IUPAC Name |

(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMCYNBVCGIHC-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-03-2 | |

| Record name | RPI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPI-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RPI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (RPI-1)?

A1: (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (this compound) primarily targets the RET (rearranged during transfection) receptor tyrosine kinase. [, , , , , ] It demonstrates inhibitory activity against both wild-type and mutant forms of RET, including those associated with multiple endocrine neoplasia type 2A (MEN2A) and MEN2B. [, , ]

Q2: How does this compound interact with RET?

A2: While the precise binding mode of this compound to RET requires further investigation, it is suggested to involve a mechanism distinct from the initial design concept. [] Docking studies hint at a novel binding interaction scheme with the RET tyrosine kinase domain. []

Q3: What are the downstream effects of this compound's interaction with RET?

A3: Inhibiting RET with this compound leads to a cascade of downstream effects, including:

- Reduced phosphorylation of RET: This is a direct consequence of kinase inhibition. [, ]

- Suppression of downstream signaling pathways: this compound effectively blocks key pathways like ERK1/2, AKT, PLCγ, and STAT3, which are usually activated by RET. [, , , ]

- Inhibition of cell proliferation and invasion: This effect is observed in various cell lines, including those derived from medullary thyroid carcinoma (MTC). [, , , , ]

- Induction of apoptosis: this compound can trigger caspase-dependent apoptosis in certain cancer cells. []

Q4: Does this compound impact other signaling pathways besides RET?

A4: Yes, research suggests that this compound also inhibits other tyrosine kinases, including Met, Jak2, and potentially EGFR. [, , , ] This multi-kinase targeting contributes to its broader anti-tumor activity by simultaneously affecting multiple signaling pathways crucial for tumor growth, survival, and invasion.

Q5: What is the role of cofilin in the context of this compound and MTC?

A5: Studies indicate that cofilin, a protein regulating actin dynamics, is upregulated by RET activation and plays a role in MTC cell migration, invasion, and proliferation. [, ] this compound treatment reduces cofilin expression, subsequently affecting MTC cell motility. [, ]

Q6: What spectroscopic data is available for characterizing this compound?

A6: While the provided abstracts do not provide specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize compounds like this compound.

Q7: Has the structure-activity relationship (SAR) of this compound been investigated?

A7: Yes, researchers have explored the SAR of this compound by synthesizing and evaluating analogs. For instance, replacing the indolinone core with a β-carboline scaffold while retaining the 3-[(4-hydroxyphenyl)methylidene] moiety resulted in compounds with comparable RET inhibitory activity. [] This suggests the 3-[(4-hydroxyphenyl)methylidene] group is critical for activity, while the core structure can tolerate modifications.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: The provided research utilizes a combination of techniques, including:

- Immunoblotting: To assess the phosphorylation status of RET and other signaling proteins. [, , ]

- Cell proliferation and invasion assays: To evaluate the impact of this compound on cell behavior. [, , , , ]

- Gene expression analysis: To study changes in gene expression profiles upon this compound treatment. []

Q9: Have any formulation strategies been explored to improve this compound's properties?

A9: One study mentions the use of this compound in a targeted drug delivery nanosystem for pancreatic cancer therapy. [] Although details are limited, this suggests efforts to enhance this compound's delivery and efficacy. Further research might explore formulations to improve its solubility, bioavailability, and target specificity.

Q10: What is known about the dissolution and solubility of this compound?

A10: The abstracts do not provide details on the dissolution and solubility of this compound. These properties are critical for drug absorption and bioavailability. Future studies could investigate the dissolution rate and solubility of this compound in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to understand its absorption characteristics.

Q11: What in vitro models have been used to study this compound?

A11: Researchers have employed various cell lines, including:

- NIH3T3 fibroblasts: Transfected with RET mutants to study the effects of this compound on cell proliferation and anchorage-independent growth. []

- Human MTC cell lines (TT, MZ-CRC-1): To investigate the impact of this compound on RET signaling, cell proliferation, invasion, and apoptosis. [, , , , , , , ]

- Human umbilical vein endothelial cells (HUVECs): To assess the effects of this compound on angiogenesis. []

Q12: What in vivo models have been used to assess this compound?

A12: this compound has been tested in mouse xenograft models of:

- Medullary thyroid carcinoma (MTC): Demonstrating inhibition of tumor growth, reduction in calcitonin levels (a biomarker for MTC), and potential for complete tumor regression. []

- Lung cancer: Showing significant reduction in spontaneous lung metastases and inhibition of angiogenesis in primary tumors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。